2-Chloro-6-nitroisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-nitroisonicotinic acid is a chemical compound with the molecular formula C6H3ClN2O4 and a molecular weight of 202.55 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 6-position on the pyridine ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 2-Chloro-6-nitroisonicotinic acid typically involves the nitration of 2-chloroisonicotinic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 6-position . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.
Analyse Chemischer Reaktionen
2-Chloro-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-chloro-6-aminoisonicotinic acid .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-nitroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential chemical properties.
Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties is ongoing, with some studies investigating its potential as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-nitroisonicotinic acid is not fully elucidated. its derivatives, particularly those with biological activity, are believed to interact with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which is crucial for their cell wall integrity . Similar mechanisms may be explored for this compound derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-nitroisonicotinic acid can be compared with other similar compounds, such as:
2-Chloroisonicotinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroisonicotinic acid:
Isonicotinic acid: The parent compound without any substituents, used widely in the synthesis of various derivatives.
The uniqueness of this compound lies in its dual functional groups (chlorine and nitro), which provide a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C6H3ClN2O4 |
---|---|
Molekulargewicht |
202.55 g/mol |
IUPAC-Name |
2-chloro-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-1-3(6(10)11)2-5(8-4)9(12)13/h1-2H,(H,10,11) |
InChI-Schlüssel |
YGVWJCVZRIKOPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.